molecular formula C12H20F2N2O2 B13063523 tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate

tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate

Katalognummer: B13063523
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: QQRANRGKUKWJDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate: is a chemical compound with the molecular formula C12H20F2N2O2 and a molecular weight of 262.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a difluorinated azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of tert-ButylN-{7,7-difluoro-2-azaspiro[34]octan-6-yl}carbamate typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated azaspiro ring system is believed to play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H20F2N2O2

Molekulargewicht

262.30 g/mol

IUPAC-Name

tert-butyl N-(6,6-difluoro-2-azaspiro[3.4]octan-7-yl)carbamate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-4-11(6-15-7-11)5-12(8,13)14/h8,15H,4-7H2,1-3H3,(H,16,17)

InChI-Schlüssel

QQRANRGKUKWJDB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC2(CC1(F)F)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.